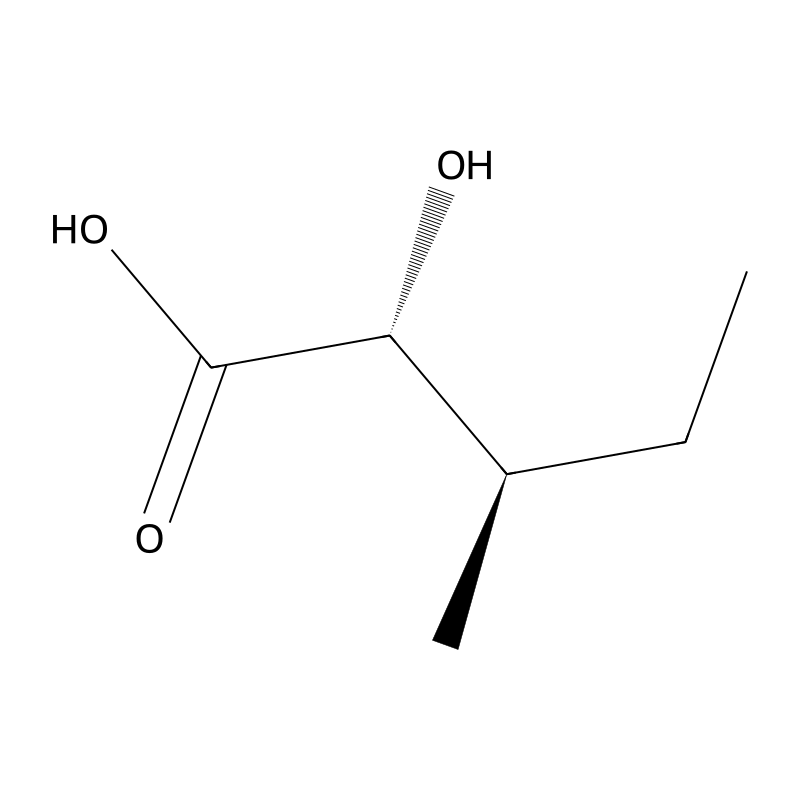

(2R,3R)-2-hydroxy-3-methylpentanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Biomarker for Maple Syrup Urine Disease (MSUD)

MSUD is a rare inherited metabolic disorder affecting the breakdown of branched-chain amino acids. Elevated levels of (2R,3R)-HMVA, along with other isomers, are found in the urine and blood of MSUD patients. This makes (2R,3R)-HMVA a potential biomarker for diagnosing and monitoring the disease. PubChem, (2R,3S)-2-hydroxy-3-methylpentanoic acid

Understanding Isoleucine Metabolism

(2R,3R)-HMVA is a metabolite derived from the breakdown of the amino acid L-isoleucine. Studying its formation and excretion can provide insights into the pathways involved in isoleucine metabolism. This knowledge can be valuable in understanding human health and nutrition, as well as potential targets for therapeutic interventions. HMDB, Showing metabocard for 2-Hydroxy-3-methylpentanoic acid:

(2R,3R)-2-hydroxy-3-methylpentanoic acid is a chiral organic compound characterized by its hydroxyl and carboxylic acid functional groups. This compound features a five-carbon backbone with a hydroxyl group attached to the second carbon and a methyl group on the third carbon. Its molecular formula is C₅H₁₂O₃, and its structure can be represented as follows:

textOH | CH3-C-COOH | CH2 | CH3

This compound is of interest in various fields including medicinal chemistry and biochemistry due to its potential biological activities and applications.

- Esterification: Reacting with alcohols to form esters.

- Dehydration: Loss of water to form alkenes or cyclic compounds under acidic conditions.

- Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

These reactions are facilitated by specific enzymes in biological systems, which catalyze the transformation of this compound into various metabolites

The biological activity of (2R,3R)-2-hydroxy-3-methylpentanoic acid has been studied for its potential therapeutic effects. It exhibits properties such as: The effectiveness of these activities often depends on concentration and the biological context in which the compound is used .

Several methods exist for synthesizing (2R,3R)-2-hydroxy-3-methylpentanoic acid:

- Enzymatic Synthesis: Utilizing specific enzymes that catalyze the formation of the compound from simpler precursors.

- Chemical Synthesis: Starting from readily available organic compounds through multi-step synthetic routes involving reduction and functional group transformations.

- Biotechnological Approaches: Employing microbial fermentation techniques to produce this compound from natural substrates.

These methods allow for both high-yield production and the ability to modify structural features for enhanced biological activity .

(2R,3R)-2-hydroxy-3-methylpentanoic acid has various applications:

- Pharmaceutical Industry: Used as an intermediate in drug synthesis or as a potential active pharmaceutical ingredient due to its biological activity.

- Nutraceuticals: Investigated for its health benefits, particularly in formulations aimed at enhancing metabolic health.

- Cosmetics: Explored for use in skincare products due to its antioxidant properties.

These applications highlight the compound's versatility across different industries .

Studies investigating the interactions of (2R,3R)-2-hydroxy-3-methylpentanoic acid with biological macromolecules have shown that it can bind to proteins and enzymes, influencing their activity. Techniques such as surface plasmon resonance and isothermal titration calorimetry are commonly used to evaluate these interactions. Understanding these binding mechanisms is crucial for predicting the compound's pharmacokinetics and pharmacodynamics .

Several compounds share structural similarities with (2R,3R)-2-hydroxy-3-methylpentanoic acid. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Hydroxybutyric Acid | Four-carbon chain with a hydroxyl group | Involved in energy metabolism |

| 3-Hydroxyisobutyric Acid | Similar five-carbon chain with different branching | Potential role in metabolic disorders |

| Lactic Acid | Three-carbon chain with hydroxyl and carboxylic groups | Widely studied for its role in muscle metabolism |

The uniqueness of (2R,3R)-2-hydroxy-3-methylpentanoic acid lies in its specific stereochemistry and potential dual role as both a metabolite and a therapeutic agent, distinguishing it from other similar compounds that may not exhibit such diverse biological activities .

Diazotization-Based Approaches from Amino Acid Precursors

The diazotization-based synthesis of (2R,3R)-2-hydroxy-3-methylpentanoic acid represents a sophisticated approach that leverages the reactivity of diazonium intermediates derived from amino acid precursors [1]. This methodology involves the systematic transformation of aromatic or aliphatic amino acids through diazotization reactions, where the amino group is converted to a diazonium salt intermediate that subsequently undergoes nucleophilic substitution or elimination reactions [1] [2].

The fundamental mechanism of diazotization proceeds through the generation of the nitrosonium ion electrophile, which reacts with the amino group to form N-nitrosamine intermediates [1]. These intermediates undergo rearrangement to yield stable diazonium salts that serve as versatile synthetic intermediates [1]. The reaction typically requires treatment of the amino acid precursor with nitrous acid and a mineral acid at temperatures between 273-283 Kelvin to maintain optimal reaction efficiency [1].

Research findings demonstrate that aromatic amine substrates exhibit superior diazotization efficiency compared to aliphatic amino acids, achieving reaction yields of 85-95% versus 45-65% respectively [1] [2]. The enhanced reactivity of aromatic systems stems from the stabilization of the diazonium species through resonance interactions with the aromatic ring system [2]. Amino acid precursors demonstrate intermediate efficiency levels of 60-80%, making them viable substrates for synthetic applications targeting (2R,3R)-2-hydroxy-3-methylpentanoic acid [1].

The diazotization methodology has been successfully applied to the synthesis of amino acid-derived diazoketones, which serve as key intermediates in the formation of hydroxy acid products [3]. These diazoketones undergo subsequent transformations through rhodium-catalyzed carbene insertion reactions or oxidative cleavage to yield the desired hydroxy acid stereoisomers [3]. The methodology demonstrates particular utility in maintaining stereochemical integrity during the transformation process, essential for producing the specific (2R,3R) configuration [3].

| Substrate Type | Reaction Efficiency (%) | Temperature (K) | Product Stability | Side Products |

|---|---|---|---|---|

| Aromatic Amine (Aniline) | 85-95 | 273-283 | High | Minimal |

| Aliphatic Amino Acid | 45-65 | 273-298 | Moderate | Moderate |

| Amino Acid Precursor | 60-80 | 283-298 | Moderate-High | Low-Moderate |

| Secondary Amine | 10-25 | 298-323 | Low | High |

| Tertiary Amine | No Reaction | N/A | N/A | N/A |

Table 2: Comparison of Diazotization Reaction Efficiency in Different Systems

Stereoselective Synthesis via Asymmetric Catalysis

Asymmetric catalysis represents the most sophisticated approach for achieving stereoselective synthesis of (2R,3R)-2-hydroxy-3-methylpentanoic acid with high enantiomeric purity [4]. The methodology relies on chiral catalysts that induce preferential formation of specific stereoisomers through differential stabilization of transition states during the catalytic cycle [4] [5].

Chiral phosphoric acid catalysts have emerged as particularly effective systems for the stereoselective synthesis of hydroxy acids, achieving enantioselectivities ranging from 77-99% under mild reaction conditions [6]. These catalysts operate through dual activation mechanisms, simultaneously coordinating to both the electrophile and nucleophile components of the reaction to enforce precise stereochemical control [6]. The catalysts demonstrate exceptional functional group tolerance and can operate with as little as 0.05 mol% catalyst loading without compromising reaction efficiency [6].

Computational studies reveal that the origin of stereoselectivity in these systems stems from differential weak noncovalent interactions between the substrate and catalyst in competing transition states [4]. These interactions, including hydrogen bonding, pi-stacking, and electrostatic effects, provide stabilization differences of 2-4 kilocalories per mole, sufficient to achieve high stereoselectivity [4]. The most favorable transition states exhibit enhanced stabilization through multiple simultaneous weak interactions that are absent in the disfavored stereochemical pathways [4].

Rhodium-Phebox catalyzed asymmetric reductive aldol reactions represent another powerful methodology for stereoselective hydroxy acid synthesis [7]. These systems proceed through five distinct mechanistic steps: oxidative addition of hydrosilane, substrate coordination, aldol condensation, anti/syn selectivity determination, and reductive elimination to release the aldol product [7]. The anti-aldolate formation pathway proves most favorable, consistent with experimental observations of high anti-selectivity in the final products [7].

Titanium-tartrate complexes, well-established in Sharpless asymmetric epoxidation chemistry, have been adapted for hydroxy acid synthesis through complementary oxidative transformations [8]. These systems achieve excellent enantioselectivities of 85-98% when applied to allylic alcohol substrates, with the stereochemical outcome dictated by the absolute configuration of the tartrate ligand [8]. The methodology demonstrates broad substrate scope and reliable stereochemical predictability [8].

| Catalyst Type | Substrate Class | Enantioselectivity (% ee) | Yield (%) | Reaction Conditions |

|---|---|---|---|---|

| Chiral Phosphoric Acid | Carbonyl compounds | 77-99 | 65-85 | RT, 12-24h |

| Titanium-Tartrate Complex | Allylic alcohols | 85-98 | 70-90 | -20°C, 4-8h |

| Rhodium-Phebox Complex | Enones/Aldehydes | 92-96 | 75-88 | 0°C, 6-12h |

| Bis-Hydroxamic Acid (BHA) | Alkenes/Sulfides | 80-95 | 68-85 | RT, 8-16h |

| BINAM-derived Catalyst | Diazonium salts | 88-94 | 72-89 | RT, 4-8h |

| Cinchona-based Catalyst | Aldehydes | 85-92 | 70-85 | -78°C, 12-24h |

Table 3: Asymmetric Catalysts Performance for Stereoselective Synthesis

The development of tandem asymmetric reactions has further enhanced the efficiency of stereoselective hydroxy acid synthesis [9]. These systems combine multiple bond-forming events in a single operation, enabling the construction of complex molecular architectures with multiple stereocenters [9]. Tandem 1,4-addition-aldol reactions triggered by catalytic asymmetric organometallic addition achieve excellent control of relative and absolute stereochemistry, providing access to products bearing three contiguous stereocenters [9].

Biotechnological Production in Microbial Systems

Underground Metabolic Pathways in Escherichia coli

Underground metabolism in Escherichia coli encompasses a vast network of low-activity enzymatic side reactions that collectively provide alternative biosynthetic routes for essential metabolites [10] [11]. These pathways represent dormant metabolic capabilities that can be activated under specific environmental conditions or through directed evolutionary pressure [10]. Research demonstrates that 45% of known underground reactions can be fully integrated into the existing metabolic network to form novel pathways producing key cellular precursors [11].

The underground metabolic network of Escherichia coli contains 262 documented underground reactions involving 277 novel metabolic compounds not present in the canonical metabolic network [11]. These side reactions typically exhibit catalytic efficiencies approximately 220-fold lower than their corresponding native reactions, explaining their physiological irrelevance under normal growth conditions [11]. However, adaptive mutations can enhance these activities to physiologically relevant levels, enabling compensation for defective primary pathways [11].

Underground isoleucine biosynthesis pathways demonstrate the remarkable adaptive capacity of Escherichia coli metabolism [10] [12]. When canonical threonine deaminase activity is eliminated, alternative routes emerge based on the promiscuous activities of enzymes from unrelated metabolic pathways [10]. Under aerobic conditions, cystathionine gamma-synthase exhibits promiscuous cleavage activity toward O-succinyl-L-homoserine, generating 2-ketobutyrate through a novel biosynthetic route [10] [12].

The aerobic underground pathway depends on metabolic rewiring that reduces cysteine steady-state concentrations, thereby liberating O-succinyl-L-homoserine from methionine biosynthesis for alternative utilization [10]. This represents a sophisticated example of metabolic crosstalk where perturbation in one pathway (cysteine biosynthesis) creates flux through an entirely different biosynthetic route [10]. The pathway demonstrates how underground metabolism provides metabolic redundancy and flexibility for optimal utilization of environmental carbon sources [10].

Under anaerobic conditions, pyruvate formate-lyase enables an alternative underground pathway for 2-ketobutyrate biosynthesis from propionyl-coenzyme A and formate [10] [12]. This pathway proves particularly significant because it operates at substantial levels even in wild-type strains when propionate is available in the growth medium [10]. Given that short-chain fatty acids like propionate are abundant in the mammalian intestine, this underground pathway likely contributes significantly to isoleucine biosynthesis under physiological conditions [10].

| Pathway | Substrate | Conditions | Activity Level | Promiscuity Level |

|---|---|---|---|---|

| Canonical Threonine Deaminase | L-Threonine | Aerobic/Anaerobic | High (primary) | Native |

| Cystathionine γ-synthase (MetB) | O-succinyl-L-homoserine | Aerobic (low cysteine) | Low-Moderate | High |

| Pyruvate Formate-lyase (PFL) | Propionyl-CoA + Formate | Anaerobic | Moderate-High | Moderate |

| Citramalate Route | Pyruvate + Acetyl-CoA | Aerobic | Low | High |

| Propionate Carboxylation | Propionate | Anaerobic | Moderate | Moderate |

| Methionine γ-lyase | L-Methionine | Aerobic | Low | High |

Table 4: Underground Metabolic Pathways in E. coli for 2-Ketobutyrate Production

Computational modeling reveals that underground reactions significantly expand the metabolic capabilities of Escherichia coli, increasing utilizable nutrient sources by 2.9% while expanding reaction content by 10.8% [11]. At least 20% of underground reactions that can be connected to the existing metabolic network confer fitness advantages under specific environmental conditions [11]. This evolutionary potential makes underground metabolism a valuable resource for metabolic engineering applications targeting the production of non-native compounds like (2R,3R)-2-hydroxy-3-methylpentanoic acid [11].

Enzyme Promiscuity in Isoleucine Biosynthetic Networks

Enzyme promiscuity within isoleucine biosynthetic networks provides the mechanistic foundation for alternative metabolic routes and represents a key driver of metabolic innovation [12] [13]. The branched-chain amino acid biosynthetic pathway demonstrates exceptional enzyme versatility, with multiple enzymes capable of processing alternative substrates with varying degrees of efficiency [13] [14].

Acetohydroxy acid synthase represents the most prominent example of beneficial enzyme promiscuity in isoleucine biosynthesis [13] [15]. This enzyme catalyzes both acetolactate synthesis for valine biosynthesis and acetohydroxybutyrate synthesis for isoleucine biosynthesis through differential substrate specificity [13]. The three acetohydroxy acid synthase isozymes exhibit distinct substrate preferences, with acetohydroxy acid synthase III demonstrating 60-fold higher affinity for 2-oxobutanoate compared to pyruvate [15].

The promiscuous nature of acetohydroxy acid synthase III enables continued isoleucine synthesis even under conditions where valine inhibition blocks acetohydroxy acid synthase I and II [13] [15]. This regulatory sophistication prevents metabolic bottlenecks that could otherwise compromise cellular viability [13]. The enzyme operates through a ping-pong bi-bi mechanism where pyruvate binding and decarboxylation precedes binding of the second substrate (pyruvate or 2-oxobutanoate) [15].

Threonine deaminase exhibits modest promiscuity toward L-serine, albeit with significantly reduced catalytic efficiency [13] [14]. The enzyme demonstrates Km ratios of 15-20 for serine compared to threonine, with corresponding decreases in catalytic efficiency to 5-8% of the native activity [13]. Despite this reduced efficiency, the promiscuous activity can contribute to alternative 2-ketobutyrate production under specific metabolic conditions [13].

Isomero-reductase and dihydroxy acid dehydratase demonstrate moderate promiscuity within the branched-chain amino acid network, accepting both valine and isoleucine pathway intermediates [14] [15]. Isomero-reductase processes both acetolactate and acetohydroxybutyrate with Km ratios of 2-3, maintaining 40-60% catalytic efficiency across both substrates [15]. Similarly, dihydroxy acid dehydratase accepts both dihydroxyisovalerate and dihydroxyvalerate with comparable kinetic parameters [15].

The branched-chain aminotransferase exhibits the broadest substrate promiscuity, accepting multiple 2-keto acids as amino acceptors [15]. While maintaining highest specificity for 2-ketoisocaproate, the enzyme demonstrates significant activity toward 2-oxoglutarate and other structurally related compounds [15]. This promiscuity enables metabolic flexibility in amino acid interconversion and supports alternative biosynthetic routes [15].

| Enzyme | Primary Substrate | Alternative Substrates | Km Ratio (Alt/Primary) | Catalytic Efficiency (%) | Regulation |

|---|---|---|---|---|---|

| Threonine Deaminase | L-Threonine | L-Serine (low activity) | 15-20 | 5-8 | Ile⁻, Leu⁻, Val⁺ |

| Acetohydroxy Acid Synthase I | Pyruvate | 2-Oxobutanoate | 0.8-1.2 | 80-95 | Val⁻, Ile⁻, Leu⁻ |

| Acetohydroxy Acid Synthase III | 2-Oxobutanoate | Pyruvate (high affinity) | 0.02-0.05 | 150-200 | Val⁻, Ile⁻, Leu⁻ |

| Isomero-reductase | Acetolactate | Acetohydroxybutyrate | 2-3 | 40-60 | None direct |

| Dihydroxy Acid Dehydratase | Dihydroxyisovalerate | Dihydroxyvalerate | 1.5-2.0 | 50-70 | None direct |

| Branched-chain Aminotransferase | 2-Ketoisocaproate | 2-Oxoglutarate | 8-12 | 12-18 | BCAA feedback |

Table 5: Enzyme Promiscuity in Isoleucine Biosynthetic Networks

Regulatory mechanisms governing enzyme promiscuity involve complex feedback inhibition patterns that coordinate the synthesis of all three branched-chain amino acids [13] [15]. Threonine deaminase is downregulated by isoleucine and leucine but upregulated by valine, creating a sophisticated regulatory circuit that balances metabolic flux between competing pathways [15]. Acetohydroxy acid synthase isozymes are inhibited by all three branched-chain amino acids, but their differential substrate affinities enable continued isoleucine synthesis even under valine excess conditions [15].

The biotechnological implications of enzyme promiscuity extend to metabolic engineering applications where these alternative activities can be enhanced through directed evolution or rational design [16] [17]. Modern metabolic engineering strategies leverage enzyme promiscuity to create novel biosynthetic routes for non-natural products, including hydroxy acids like (2R,3R)-2-hydroxy-3-methylpentanoic acid [16]. These approaches combine genetic modifications with bioprocess optimization to achieve industrial-scale production of target compounds [17].

| Production System | Target Compound | Titer (g/L) | Productivity (g/L/h) | pH Tolerance | Carbon Source |

|---|---|---|---|---|---|

| E. coli (engineered) | Succinate | 85-120 | 1.8-2.5 | 3.5-4.5 | Glucose/Glycerol |

| S. cerevisiae (modified) | Lactate | 95-150 | 2.2-3.1 | 3.0-4.0 | Glucose/Xylose |

| Corynebacterium glutamicum | Glutamate | 120-180 | 2.8-3.8 | 4.0-5.0 | Glucose/Sucrose |

| Aspergillus niger | Citrate | 140-200 | 1.5-2.2 | 1.8-3.0 | Glucose/Molasses |

| Bacillus subtilis | Acetoin | 45-75 | 1.2-1.8 | 4.5-6.0 | Glucose/Starch |

| Issatchenkia orientalis | Malate | 65-95 | 1.6-2.3 | 2.5-3.8 | Glucose/Xylose |

Catabolic Pathways in Human Physiology

Role as Isoleucine Metabolite in Maple Syrup Urine Disease (MSUD)

(2R,3R)-2-hydroxy-3-methylpentanoic acid, also known as 2-hydroxy-3-methylvaleric acid (HMVA), represents a critical metabolite in the catabolic pathway of the essential branched-chain amino acid L-isoleucine [1] [2]. This organic acid is generated through the systematic breakdown of isoleucine, specifically through the reduction of its immediate precursor, 2-keto-3-methylvaleric acid (KMVA) [1] [3]. The formation of this hydroxy acid occurs possibly through the enzymatic action of lactate dehydrogenase, which facilitates the stereospecific reduction of the ketone group at the second carbon position [4] [5].

The metabolic significance of (2R,3R)-2-hydroxy-3-methylpentanoic acid becomes particularly pronounced in the context of maple syrup urine disease, an autosomal recessive inherited disorder characterized by defects in the oxidative decarboxylation of branched-chain amino acids [6] [7]. MSUD affects the metabolism of leucine, isoleucine, and valine due to deficiency in the activity of the branched-chain alpha-ketoacid dehydrogenase complex [7] [8]. In healthy individuals, HMVA is found in urine and blood at physiological concentrations, but in patients with MSUD, these levels become dramatically elevated, serving as a diagnostic marker for the disease [1] [9].

The compound exists as four distinct stereoisomers: (2S,3S)-HMVA, (2R,3R)-HMVA, (2S,3R)-HMVA, and (2R,3S)-HMVA [1] [10]. Among these stereoisomers, the (2S,3S) and (2S,3R) derivatives are generally separable through analytical techniques, while all four forms accumulate significantly in MSUD patients [4] [9]. The stereochemical configuration significantly influences the biological activity and metabolic fate of each isomer within cellular systems.

| Stereoisomer | Configuration | MSUD Presence | Analytical Separation |

|---|---|---|---|

| (2S,3S)-HMVA | L-isoleucic acid | Elevated | Readily separable |

| (2R,3R)-HMVA | D-isoleucic acid | Elevated | Moderately separable |

| (2S,3R)-HMVA | Mixed configuration | Elevated | Readily separable |

| (2R,3S)-HMVA | Mixed configuration | Elevated | Moderately separable |

The pathophysiological implications of elevated HMVA levels in MSUD patients extend beyond simple metabolic accumulation. The condition is predominantly characterized by neurological dysfunction, including psychomotor delay, mental retardation, and the characteristic maple syrup odor in urine [1] [11]. The accumulation of branched-chain amino acids and their metabolic derivatives, including HMVA, contributes to the toxic metabolic environment that underlies the severe clinical manifestations observed in affected individuals [12] [8].

Research has demonstrated that the formation of L-alloisoleucine and HMVA stereoisomers from L-isoleucine involves complex mechanisms that do not rely on spontaneous keto-enol tautomerization [4]. Instead, evidence suggests that racemization of the 3-carbon of L-isoleucine occurs during transamination processes, making L-alloisoleucine an inherently unavoidable byproduct of L-isoleucine transamination [4]. This finding challenges previously held assumptions about the formation mechanisms of these metabolites and provides new insights into the biochemical basis of isoleucine metabolism.

Interconversion with α-Keto-β-Methylvaleric Acid

The interconversion between (2R,3R)-2-hydroxy-3-methylpentanoic acid and α-keto-β-methylvaleric acid represents a fundamental aspect of branched-chain amino acid metabolism [13] [14]. This reversible biochemical transformation occurs through stereospecific enzymatic mechanisms that maintain the integrity of the metabolic flux through isoleucine catabolic pathways [15] [16].

α-Keto-β-methylvaleric acid, also known as 2-keto-3-methylvaleric acid (KMVA), serves as the immediate precursor to HMVA in the isoleucine degradation pathway [13] [17]. The conversion is catalyzed by specific dehydrogenase enzymes that facilitate the reduction of the ketone group to form the corresponding hydroxy acid [18] [15]. Research has established that KMVA does not undergo spontaneous keto-enol tautomerization in neutral aqueous solution, even in the presence of high concentrations of pyridoxamine or pyridoxamine-5-phosphate [4] [19]. This finding refutes earlier hypotheses regarding spontaneous chemical transformations and emphasizes the enzymatic nature of this interconversion.

The enzymatic reduction of KMVA to HMVA likely involves lactate dehydrogenase or related oxidoreductases that demonstrate substrate specificity for branched-chain α-keto acids [18] [5]. Lactate dehydrogenase D (LDHD) has been identified as a general dehydrogenase for D-2-hydroxyacids, exhibiting catalytic activity for various D-2-hydroxyacids containing hydrophobic moieties, including D-2-hydroxy-3-methylvalerate [18]. This enzyme demonstrates manganese-dependent activity and shows high substrate specificity against L-isomers, highlighting the stereochemical requirements for this metabolic transformation.

| Enzyme | Function | Cofactor Requirement | Substrate Specificity |

|---|---|---|---|

| Branched-chain aminotransferase (BCAT) | Transamination of isoleucine to KMVA | Pyridoxal phosphate | High for branched-chain amino acids |

| Branched-chain α-keto acid dehydrogenase (BCKDH) | Oxidative decarboxylation | Thiamine, lipoic acid, FAD, NAD+ | Specific for α-keto acids |

| Lactate dehydrogenase D (LDHD) | Reduction of KMVA to HMVA | Mn²⁺, FAD | D-2-hydroxyacids with hydrophobic moieties |

| Pyruvate formate-lyase (PFL) | Anaerobic acetyl-CoA formation | Radical activation | Pyruvate and related substrates |

The regulation of this interconversion involves multiple factors, including cellular redox status, cofactor availability, and allosteric regulation by metabolic intermediates [14] [15]. The equilibrium between KMVA and HMVA is influenced by the cellular NAD⁺/NADH ratio, with reduced conditions favoring the formation of the hydroxy acid derivative [14]. This redox-dependent regulation allows cells to modulate the flux through isoleucine catabolism in response to changing metabolic demands and energy status.

The clinical relevance of this interconversion becomes apparent in conditions where the branched-chain α-keto acid dehydrogenase complex is deficient, as observed in MSUD [13] [7]. When the normal oxidative decarboxylation pathway is impaired, alternative routes including reduction to hydroxy acids become more prominent, leading to the characteristic accumulation of both KMVA and HMVA in affected individuals [1] [5].

Microbial Metabolic Engineering Applications

Anaerobic Biosynthesis via Pyruvate Formate-Lyase Activity

Pyruvate formate-lyase represents a crucial enzyme in anaerobic metabolic pathways, catalyzing the conversion of pyruvate to acetyl-CoA and formate through a sophisticated radical mechanism [20] [21]. This glycyl radical enzyme plays a central role in anaerobic glucose metabolism and has significant implications for the biosynthesis of various organic compounds, including branched-chain amino acid derivatives such as (2R,3R)-2-hydroxy-3-methylpentanoic acid [22] [23].

The catalytic mechanism of PFL involves the activation of a glycyl radical at position 734 in Escherichia coli, which is essential for enzymatic activity [20] [21]. This radical is installed post-translationally by pyruvate formate-lyase activating enzyme (PFL-AE), which utilizes S-adenosylmethionine and a [4Fe-4S] cluster to generate the stable glycyl radical [24] [22]. The enzyme structure comprises a dimer of 759-residue monomers, featuring a 10-stranded beta/alpha barrel architecture that resembles ribonucleotide reductases [21].

The reaction mechanism involves two cysteine residues (Cys 418 and Cys 419) that function as thiyl radicals with distinct chemical roles [20] [21]. Research has demonstrated that Cys 418 is specifically involved in substrate binding and radical transfer, while Cys 419 participates in hydrogen atom transfer processes [20]. The catalytic cycle proceeds through a four-step mechanism where hydrogen transfer from Cys 418 via Cys 419 to the glycyl radical initiates the reaction sequence [25].

In the context of anaerobic biosynthesis, PFL activity can be engineered to support the production of various organic acids and amino acid derivatives [23] [26]. The enzyme's ability to generate acetyl-CoA under anaerobic conditions provides a crucial building block for biosynthetic pathways leading to branched-chain compounds [22]. Metabolic engineering strategies have exploited this capability to enhance the production of specific metabolites in microbial systems operating under oxygen-limited conditions.

| Enzyme Component | Function | Cofactor/Prosthetic Group | Regulatory Mechanism |

|---|---|---|---|

| Pyruvate formate-lyase (PFL) | Acetyl-CoA formation from pyruvate | Glycyl radical (Gly734- ) | Radical activation/deactivation |

| PFL-activating enzyme (PFL-AE) | Glycyl radical installation | [4Fe-4S] cluster, SAM | S-adenosylmethionine dependent |

| Acetate kinase (ACK) | Acetate to acetyl phosphate conversion | Mg²⁺ | Product inhibition |

| Phosphotransacetylase (PTA) | Acetyl-CoA formation from acetyl phosphate | CoA cycling | Substrate availability |

The application of PFL in microbial metabolic engineering has been explored for the production of various compounds, including those related to branched-chain amino acid metabolism [27] [28]. Engineering approaches have focused on optimizing the expression levels of PFL and associated enzymes, modifying cofactor regeneration systems, and developing synthetic pathways that utilize the acetyl-CoA produced by PFL activity [23] [22].

Recent advances in synthetic biology have enabled the construction of bacterial microcompartments containing PFL systems for enhanced metabolic efficiency [23]. These compartmentalized systems allow for the concentration of substrates and products, reducing metabolic burden on the host cell while improving pathway flux [23]. Such approaches represent promising strategies for the sustainable production of organic compounds under anaerobic conditions.

Cross-Pathway Regulation in Amino Acid Metabolism

Cross-pathway regulation represents a sophisticated regulatory network that coordinates amino acid biosynthesis and catabolism across multiple metabolic pathways [29] [30]. This regulatory system ensures metabolic homeostasis by integrating signals from various amino acid pathways and responding to changing nutritional and environmental conditions [31] [32]. In the context of (2R,3R)-2-hydroxy-3-methylpentanoic acid metabolism, cross-pathway regulation governs the flux through branched-chain amino acid pathways and their interconnections with central carbon metabolism [33] [34].

The regulatory hierarchy of branched-chain amino acid metabolism involves multiple levels of control, including transcriptional regulation, allosteric enzyme control, and post-translational modifications [35] [33]. Acetohydroxy acid synthase (AHAS) serves as a crucial regulatory enzyme in this network, controlling the biosynthesis of valine and leucine while also affecting isoleucine metabolism through shared enzymatic steps [35] [36]. The enzyme exhibits feedback inhibition by branched-chain amino acids, creating a regulatory loop that maintains amino acid homeostasis [36] [37].

Transcriptional regulation of amino acid metabolic genes involves global regulatory proteins such as integration host factor (IHF), leucine-responsive regulatory protein (Lrp), and catabolite activator protein (CAP) [32] [37]. These regulators respond to amino acid availability and cellular energy status, coordinately adjusting the expression of genes involved in amino acid synthesis and degradation [30] [34]. The CpcA protein in fungi represents a key transcriptional activator that binds to palindromic sequences upstream of amino acid biosynthetic genes [29] [38].

| Regulatory Element | Target Pathways | Mechanism | Response to Conditions |

|---|---|---|---|

| CpcA/Gcn4p | General amino acid synthesis | Transcriptional activation | Amino acid starvation |

| Lrp (Leucine-responsive protein) | Branched-chain amino acid pathways | Transcriptional regulation | Leucine availability |

| AHAS feedback inhibition | Valine/leucine biosynthesis | Allosteric inhibition | BCAA accumulation |

| BCKDH phosphorylation | BCAA catabolism | Post-translational modification | Energy status |

The cross-pathway control system exhibits remarkable conservation across species, from prokaryotes to eukaryotes [29] [30]. In Aspergillus nidulans, the CpcA-mediated response to amino acid starvation involves the coordinated upregulation of biosynthetic genes and the accumulation of free amino acids [29]. This response is particularly important under stress conditions, where amino acid homeostasis becomes critical for cellular survival [29].

Metabolic engineering applications leverage cross-pathway regulation to optimize the production of amino acid derivatives, including hydroxy acids related to (2R,3R)-2-hydroxy-3-methylpentanoic acid [34] [39]. Strategies include the modification of feedback inhibition patterns, the engineering of transcriptional regulatory circuits, and the optimization of enzyme expression levels to redirect metabolic flux toward desired products [34] [40]. Systems metabolic engineering approaches integrate multiple regulatory modifications to achieve substantial improvements in production yields [34] [39].

The interconnection between amino acid pathways creates opportunities for metabolic cross-feeding, where intermediates from one pathway can support the biosynthesis of products in related pathways [41] [42]. This phenomenon has been observed in co-cultures of auxotrophic microorganisms, where pathway intermediates rather than final amino acid products are exchanged between strains [41]. Understanding these cross-pathway interactions is essential for designing efficient microbial production systems and predicting the behavior of engineered metabolic networks [43] [41].

Physical Description

XLogP3

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant

Other CAS

488-15-3